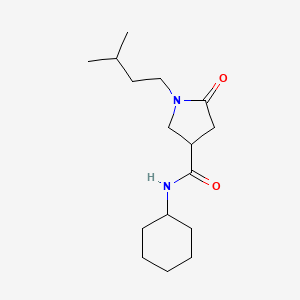
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a thiophene ring, a hydroxy group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Urea Formation: The intermediate alcohol is then reacted with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The hydroxy group and urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Hydroxy-3-(phenyl)propyl)-3-(2-methoxyethyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(3-Hydroxy-3-(furan-3-yl)propyl)-3-(2-methoxyethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(2-methoxyethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-6-5-13-11(15)12-4-2-10(14)9-3-7-17-8-9/h3,7-8,10,14H,2,4-6H2,1H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVUGLBTQZPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC(C1=CSC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide](/img/structure/B2914492.png)

![2-{[5-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2914494.png)

![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2914498.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2914500.png)
![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2914503.png)

![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)


